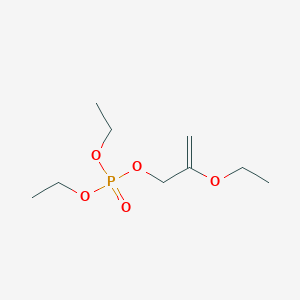
2-Ethoxyprop-2-en-1-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyprop-2-en-1-yl diethyl phosphate is an organophosphorus compound with the molecular formula C9H19O5P. This compound is known for its unique chemical structure, which includes both ethoxy and phosphate groups. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyprop-2-en-1-yl diethyl phosphate typically involves the reaction of diethyl phosphate with an appropriate alkene derivative. One common method is the reaction between diethyl phosphate and 2-ethoxypropene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium complexes, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyprop-2-en-1-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Substitution: It can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.
Coupling Reactions: In the presence of palladium catalysts, it can undergo coupling reactions with organotins to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium complexes, organotins, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound include various phosphate esters and coupled products with different functional groups .
Scientific Research Applications
2-Ethoxyprop-2-en-1-yl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create new organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxyprop-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process can affect various biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity and applications.
Diethyl (2-oxopropyl)phosphonate: A related compound used in similar chemical reactions.
Uniqueness
2-Ethoxyprop-2-en-1-yl diethyl phosphate is unique due to its specific chemical structure, which includes both ethoxy and phosphate groups. This structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
112472-96-5 |
|---|---|
Molecular Formula |
C9H19O5P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
2-ethoxyprop-2-enyl diethyl phosphate |
InChI |
InChI=1S/C9H19O5P/c1-5-11-9(4)8-14-15(10,12-6-2)13-7-3/h4-8H2,1-3H3 |
InChI Key |
DDUITODPAKYXGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)COP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)

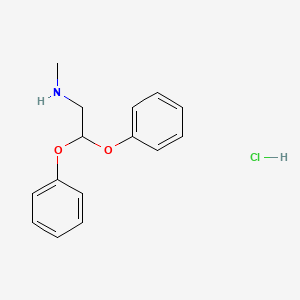
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
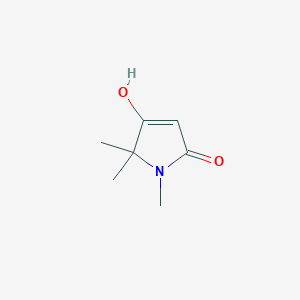
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
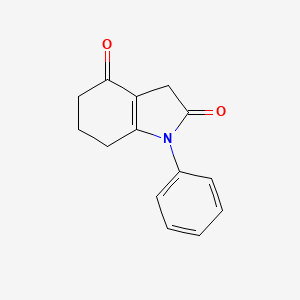
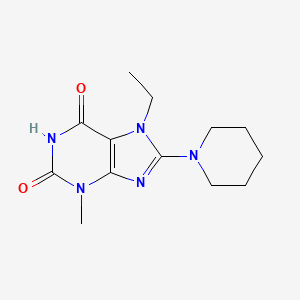
![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

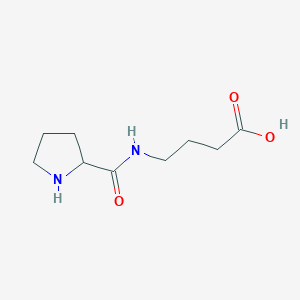
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
